3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide is a complex organic compound featuring a tetrahydroquinoline core with various substituents, making it structurally interesting
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step organic synthesis approach:
Formation of the Tetrahydroquinoline Core: : Start by synthesizing the 1,2,3,4-tetrahydroquinoline scaffold through catalytic hydrogenation of quinoline in the presence of hydrogen and a palladium on carbon (Pd/C) catalyst.
Sulfonylation: : Introduce the propane-1-sulfonyl group via reaction with propane-1-sulfonyl chloride in the presence of a base like triethylamine (TEA), which acts as an acid scavenger.
Amide Formation: : Finally, introduce the butanamide group through acylation using 3-methylbutanoyl chloride under basic conditions.
Industrial Production Methods: For industrial-scale production, optimizing reaction conditions like solvent choice, temperature, and catalysts is essential for higher yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide undergoes various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents like potassium permanganate (KMnO4) to potentially oxidize the tetrahydroquinoline ring or sulfonyl group.
Reduction: : Reduction with lithium aluminium hydride (LiAlH4) to target carbonyl groups or modify the quinoline ring.
Substitution: : Nucleophilic substitutions at positions susceptible within the compound, such as the butanamide moiety.
Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution conditions: : Basic (e.g., NaOH) or acidic (e.g., HCl) environments depending on the specific substituent being introduced.
Oxidation products: : Ketones or carboxylic acids derived from the tetrahydroquinoline ring.
Reduction products: : Alcohols or amines from carbonyl group reductions.
Substitution products: : Varied based on the introduced substituent, potentially leading to modifications on the butanamide group.
Scientific Research Applications
Chemistry:
Building Block for Complex Molecules: : Its structural elements make it a valuable intermediate for synthesizing more complex molecules in organic synthesis.
Pharmacological Potential: : Exploration of its biological activities, such as antimicrobial or anticancer properties, due to its complex structure and functional groups.
Material Science: : Potential use in developing new materials due to its unique structural properties.
Chemical Catalysts: : Investigated for roles in catalysis, given the reactivity of its functional groups.
Mechanism of Action
Effects: The compound's biological activities are mediated through interactions with molecular targets such as enzymes or receptors.
Molecular Targets and Pathways:Enzyme Inhibition: : It may act as an inhibitor for certain enzymes, affecting metabolic pathways.
Receptor Binding: : Potential to bind to specific receptors, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds:
3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide: : Slight structural variation that could lead to different reactivity or biological activity.
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide: : Lacks the 3-methyl group, which may affect its overall properties.
Unique Structural Features: : The specific arrangement of substituents, such as the 3-methyl and sulfonyl groups, confer distinctive reactivity and potential bioactivity.
Functional Versatility: : The compound’s diverse functional groups enhance its versatility in various chemical and biological contexts.
Hopefully this deep dive covers everything you need to know about 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide!
Properties
IUPAC Name |
3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-4-10-23(21,22)19-9-5-6-14-7-8-15(12-16(14)19)18-17(20)11-13(2)3/h7-8,12-13H,4-6,9-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCAXWWJXISLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.